2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine
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Overview
Description
2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazoloquinazoline core fused with a pyrazine ring. The presence of a fluorine atom at the 9th position of the triazoloquinazoline moiety further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine typically involves the construction of the triazoloquinazoline core followed by the introduction of the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can form the triazoloquinazoline core, which is then fluorinated using a suitable fluorinating agent . The final step involves the coupling of the fluorinated triazoloquinazoline with pyrazine under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazoloquinazoline core or the pyrazine ring.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the fluorine position .
Scientific Research Applications
2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth . By binding to the active site of VEGFR-2, the compound effectively blocks the signaling pathway, leading to reduced tumor growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazoloquinazoline core but differ in their substituents and biological activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another class of compounds with a triazole ring fused to a different heterocycle, showing diverse pharmacological activities.
Uniqueness
2-(9-Fluoro-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)pyrazine is unique due to the presence of the fluorine atom, which enhances its binding affinity and specificity towards certain molecular targets. This makes it a promising candidate for drug development and other scientific applications .
Properties
Molecular Formula |
C13H7FN6 |
---|---|
Molecular Weight |
266.23 g/mol |
IUPAC Name |
9-fluoro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C13H7FN6/c14-8-1-2-10-9(5-8)12-18-19-13(20(12)7-17-10)11-6-15-3-4-16-11/h1-7H |
InChI Key |
CUHPZPOTDFJSLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=NN=C(N3C=N2)C4=NC=CN=C4 |
Origin of Product |
United States |
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